
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide, also known as MI-2, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer research. MI-2 is a small molecule inhibitor that targets the MALT1 protein, which is involved in the activation of immune cells and the progression of lymphoma.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Sheet Structures
Research by Orozco et al. (2008) on similar compounds, such as 6-amino-3-methyl-2-(morpholin-4-yl)-5-nitrosopyrimidin-4(3H)-one, indicates that these compounds can form hydrogen-bonded sheet structures, which are important in crystal engineering and material science. These structures are characterized by significant electronic polarization, with the pyrimidine rings remaining effectively planar despite high levels of substitution. Such molecular structures have potential applications in the development of new materials with unique properties (Orozco et al., 2008).
PI3K-AKT-mTOR Pathway Inhibition
Hobbs et al. (2019) describe the role of 4-(pyrimidin-4-yl)morpholines in inhibiting the PI3K and PIKKs pathways. These pathways are crucial in cell signaling and have implications in cancer research. The study's findings suggest that compounds like N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide could be valuable in developing treatments targeting these pathways (Hobbs et al., 2019).
Synthesis of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Its Pyrimidine Derivatives
Zaki et al. (2017) discuss the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This research is significant in organic chemistry, especially in synthesizing novel compounds that could have potential pharmacological applications (Zaki et al., 2017).
Synthesis of New Visnagen and Khellin Furochromone Pyrimidine Derivatives
Research by Abu‐Hashem & Youssef (2011) focuses on the synthesis of new furochromone pyrimidine derivatives. This type of chemical research is fundamental to discovering new molecules with potential applications in drug development and other areas of biochemistry (Abu‐Hashem & Youssef, 2011).
Synthesis and Antibacterial Activity
Zhi et al. (2005) explore the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which have demonstrated potent antibacterial activity against Gram-positive bacteria. This suggests that this compound derivatives could be useful in developing new antibacterial agents (Zhi et al., 2005).
Wirkmechanismus
Target of Action
The compound N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide primarily targets inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These are key enzymes involved in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is responsible for the production of prostaglandins, another group of compounds that play a crucial role in inflammation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This results in a decrease in the production of nitric oxide and prostaglandins, thereby inhibiting the inflammatory response .
Biochemical Pathways
The action of this compound affects the pathways involving nitric oxide and prostaglandins. By inhibiting iNOS and COX-2, it disrupts the production of these pro-inflammatory mediators, leading to a reduction in inflammation . The downstream effects include a decrease in redness, swelling, discomfort, and heat, which are all indicators of inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the expression of iNOS and COX-2 proteins, leading to a decrease in the production of nitric oxide and prostaglandins . This results in an overall reduction in the inflammatory response .
Eigenschaften
IUPAC Name |
2-methyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-10(2)13(19)15-9-12-8-11(3)16-14(17-12)18-4-6-20-7-5-18/h8,10H,4-7,9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDDHLBNBCRMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

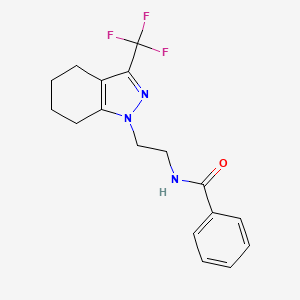


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2723822.png)

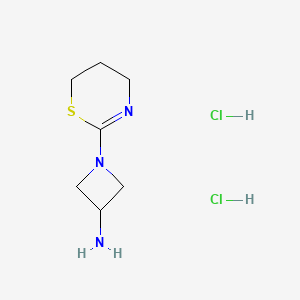
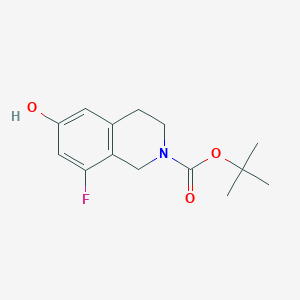
![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)
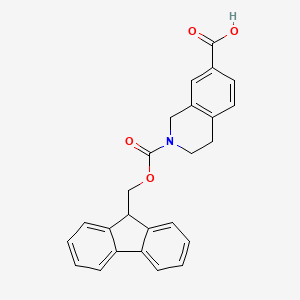
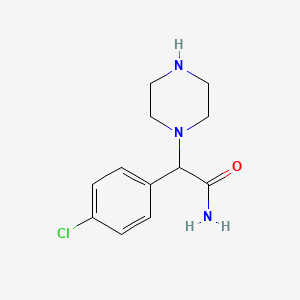
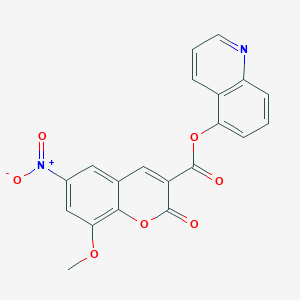
![3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2723833.png)
![(R)-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester](/img/structure/B2723834.png)
